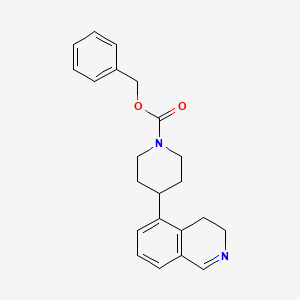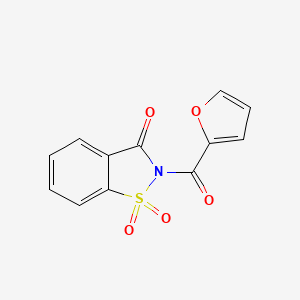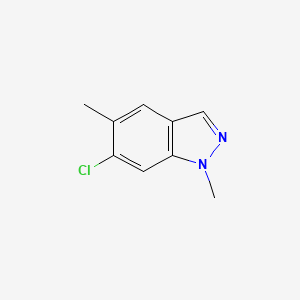
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is notable for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid typically involves the stepwise addition of ethylene oxide units to a long-chain alcohol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydroxide to facilitate the opening of the ethylene oxide rings and the subsequent formation of ether linkages.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and the efficient handling of large volumes of reactants. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid undergoes various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be further oxidized to form peroxy acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Peroxy acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, particularly in membrane chemistry due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long chain can facilitate the transport of therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid exerts its effects is largely dependent on its chemical structure. The multiple ether linkages and terminal carboxylic acid group allow it to interact with various molecular targets, including enzymes and receptors. In biological systems, it can integrate into lipid bilayers, altering membrane fluidity and permeability. Its amphiphilic nature also enables it to form micelles and other self-assembled structures, which can encapsulate and transport other molecules.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure due to the presence of ether linkages but lacks the terminal carboxylic acid group.
Polytetrahydrofuran (PTHF): Another polymer with ether linkages, but with a different backbone structure.
Polypropylene Glycol (PPG): Contains ether linkages but with a different arrangement of carbon atoms.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid is unique due to its specific arrangement of ether linkages and the presence of a terminal carboxylic acid group. This combination of features imparts distinct chemical properties, such as enhanced solubility in both polar and non-polar solvents, and the ability to form stable emulsions.
Properties
Molecular Formula |
C31H62O12 |
|---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C31H62O12/c1-2-3-4-5-6-7-8-9-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31(32)33/h2-30H2,1H3,(H,32,33) |
InChI Key |
INGRUCBAYLQULT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


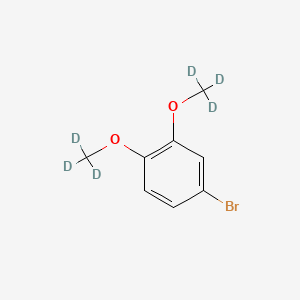

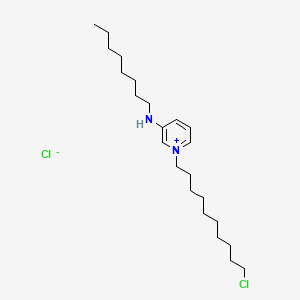
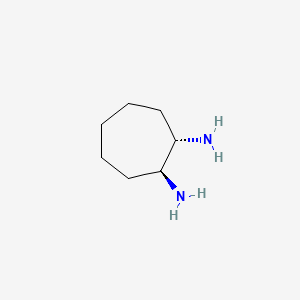
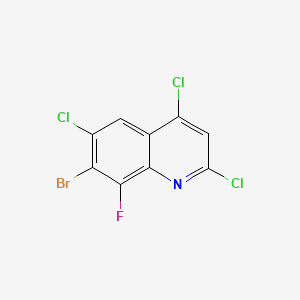
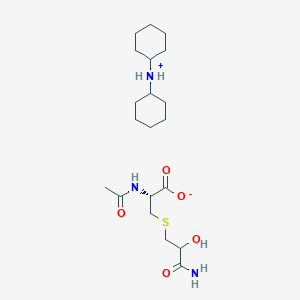

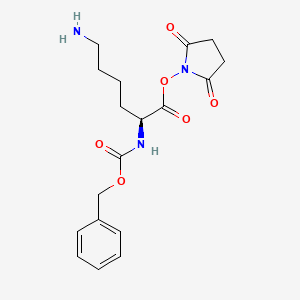
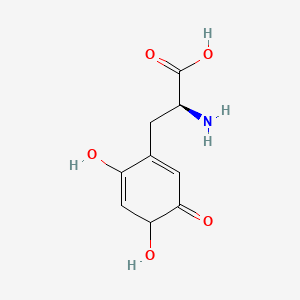
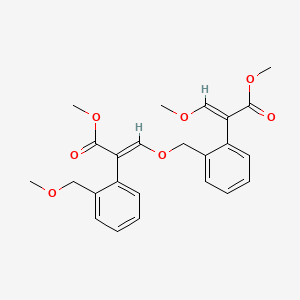
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
